3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid is an organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the carbamoyl and prop-2-enoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate
- 1,4-Benzodioxin-2-methanol
- N1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-dimethylpropanamide
Uniqueness
3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(E)-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-6,9H,7-8H2,(H,14,15)(H,16,17)/b6-5+ |
InChI Key |
AYQPUBDBFWSNPV-AATRIKPKSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.